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Introduction
Adamantyl-thpinaca, also known as ATHPINACA or AD-THPINACA, is a synthetic

cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. First

identified in 2015, it is structurally related to other synthetic cannabinoids such as CUMYL-

THPINACA and AKB48. As with many SCRAs, Adamantyl-thpinaca is a potent agonist at the

cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are the primary targets of Δ⁹-

tetrahydrocannabinol (THC), the main psychoactive component of cannabis.[1] This document

provides a comprehensive overview of the molecular and metabolic characteristics of

Adamantyl-thpinaca, intended for researchers and professionals in the fields of

pharmacology, toxicology, and drug development.

Molecular Profile
Adamantyl-thpinaca is characterized by an indazole core linked to a tetrahydro-2H-pyran-4-

ylmethyl group at the N1 position and an adamantyl carboxamide at the 3-position. Its chemical

properties are summarized in the table below.
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Property Value

IUPAC Name
N-(adamantan-1-yl)-1-((tetrahydro-2H-pyran-4-

yl)methyl)-1H-indazole-3-carboxamide

Molecular Formula C24H31N3O2

Molecular Weight 393.531 g/mol

CAS Number 1400742-48-4

Synthesis
A detailed, peer-reviewed synthesis protocol specifically for Adamantyl-thpinaca is not readily

available in the public domain. However, a general synthetic route for N-substituted indazole-3-

carboxamides can be described. The synthesis typically involves a two-step process:

N-alkylation of the indazole ring: This step involves the alkylation of an indazole-3-carboxylic

acid or its ester derivative at the N1 position. This is commonly achieved by reacting the

indazole with an appropriate alkyl halide, in this case, 4-(bromomethyl)tetrahydro-2H-pyran,

in the presence of a base such as sodium hydride in a suitable solvent like

dimethylformamide (DMF) or tetrahydrofuran (THF).

Amide coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with 1-

adamantanamine. This amidation is typically facilitated by a coupling agent such as N,N'-

dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate (HATU) to form the final product.

In Vitro Metabolism
The metabolism of Adamantyl-thpinaca has been investigated using in vitro models, primarily

pooled human liver microsomes (pHLM). These studies are crucial for identifying potential

biomarkers for detecting consumption and understanding the compound's pharmacokinetic

profile.

Experimental Protocol: In Vitro Metabolic Profiling
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The following protocol outlines a typical experiment for the in vitro metabolic profiling of

Adamantyl-thpinaca using pHLM.

1. Incubation:

A solution of Adamantyl-thpinaca (typically in a concentration range of 1-10 µM) is

prepared in a suitable solvent like methanol or acetonitrile.

The substrate is incubated with pHLM (e.g., 0.5-1 mg/mL) in a phosphate buffer (pH 7.4)

containing a cofactor solution, most importantly an NADPH-regenerating system (e.g.,

NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

The incubation is carried out in a shaking water bath at 37°C for a specified period, often

ranging from 30 minutes to 2 hours.

Control incubations are performed in the absence of the NADPH-regenerating system to

identify non-enzymatic degradation products.

2. Sample Clean-up:

The incubation is terminated by adding an ice-cold organic solvent, such as acetonitrile, to

precipitate the proteins.

The mixture is then centrifuged to pellet the precipitated proteins.

The supernatant, containing the parent compound and its metabolites, is collected and can

be further purified and concentrated using solid-phase extraction (SPE).

3. Analytical Detection:

The cleaned-up samples are analyzed using high-performance liquid chromatography

coupled with high-resolution mass spectrometry (HPLC-HRMS).

This technique allows for the separation of the parent compound from its various metabolites

and their identification based on their accurate mass-to-charge ratio (m/z) and fragmentation

patterns.
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Metabolic Pathway
In vitro studies have shown that Adamantyl-thpinaca is extensively metabolized, primarily

through oxidative transformations mediated by cytochrome P450 (CYP) enzymes, with

CYP3A4 and CYP3A5 being the major contributors. The primary metabolic pathway involves

hydroxylation at various positions on the adamantyl and tetrahydro-2H-pyran moieties, leading

to the formation of mono-, di-, and tri-hydroxylated metabolites.[1][2]
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Metabolic Pathway of Adamantyl-thpinaca
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Signaling Pathway and Receptor Binding
As a synthetic cannabinoid, Adamantyl-thpinaca exerts its biological effects primarily through

its agonist activity at the CB1 and CB2 receptors. The CB1 receptor is predominantly found in

the central nervous system and is responsible for the psychoactive effects of cannabinoids,

while the CB2 receptor is primarily located in the peripheral nervous system and immune cells

and is associated with immunomodulatory functions.

While it is established that Adamantyl-thpinaca is a potent agonist at these receptors, specific

quantitative data on its binding affinity (Ki) and functional potency (EC50) are not consistently

reported in publicly available scientific literature. Such data are crucial for a comprehensive

understanding of its pharmacological profile and for comparing its potency to that of other

cannabinoids.

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the in vitro metabolic profiling of

Adamantyl-thpinaca.
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In Vitro Metabolic Profiling Workflow
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Conclusion
Adamantyl-thpinaca is a potent synthetic cannabinoid of the indazole-3-carboxamide class.

Its in vitro metabolism is characterized by extensive hydroxylation, primarily mediated by

CYP3A4 and CYP3A5. While its agonistic activity at CB1 and CB2 receptors is the basis of its

pharmacological effects, a detailed quantitative characterization of its receptor binding affinity is

not widely available. The information provided in this technical guide serves as a foundational

resource for researchers and professionals working with this compound, highlighting the

current state of knowledge and identifying areas where further research is needed to fully

elucidate its pharmacological and toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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